Product packaging for 3-(Chloromethyl)furo[2,3-b]pyridine(Cat. No.:)

3-(Chloromethyl)furo[2,3-b]pyridine

Cat. No.: B13650921
M. Wt: 167.59 g/mol
InChI Key: CBTFPUNVPHPQRP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)furo[2,3-b]pyridine is a high-value fused heterocyclic compound serving as a versatile building block in medicinal chemistry and drug discovery. The furo[2,3-b]pyridine scaffold is recognized as a privileged structure in the design of kinase inhibitors, functioning as an effective hinge-binding motif . This core is an isosteric replacement for promiscuous azaindole scaffolds, a strategy often employed to improve selectivity profiles in kinase inhibitor programs without sacrificing potency . The chloromethyl group at the 3-position provides a highly reactive handle for further synthetic elaboration, enabling nucleophilic substitution reactions to introduce diverse functional groups and linkers. Furopyridine derivatives have demonstrated potent biological activities as inhibitors of various therapeutic targets, including Cyclin-Dependent Kinase 2 (CDK2) , B-Raf, Lck, EGFR, and AKT kinases . Research into similar furopyridine structures has revealed promising anticancer activities against human cancer cell lines such as HCT-116, MCF-7, HepG2, and A549 . The combination of an electron-deficient pyridine ring and an electron-rich furan ring in a single fused system creates a unique electronic profile that influences protein binding interactions. This compound is exclusively for use in laboratory research to develop new synthetic methodologies and investigate structure-activity relationships in bioactive molecule design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO B13650921 3-(Chloromethyl)furo[2,3-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

3-(chloromethyl)furo[2,3-b]pyridine

InChI

InChI=1S/C8H6ClNO/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4H2

InChI Key

CBTFPUNVPHPQRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC=C2CCl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Chloromethyl Furo 2,3 B Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom on the methyl group of 3-(chloromethyl)furo[2,3-b]pyridine is a good leaving group, making this position susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science.

Investigation of SN1 and SN2 Mechanistic Pathways

The mechanism of nucleophilic substitution at the chloromethyl group can proceed through either an S(_N)1 or S(_N)2 pathway, or a combination of both. The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

In an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism, the nucleophile attacks the carbon atom of the chloromethyl group at the same time as the chloride ion leaves. This is a one-step process, and its rate depends on the concentration of both the substrate and the nucleophile.

In contrast, an S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step involves the slow ionization of the substrate to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate.

For this compound, the benzylic-like nature of the chloromethyl group, being attached to an aromatic ring system, can stabilize the formation of a carbocation intermediate through resonance. This would favor an S(_N)1 pathway. However, the primary nature of the carbon being attacked also allows for a relatively unhindered backside attack, which is characteristic of an S(_N)2 mechanism. Therefore, the exact mechanism is often a subject of detailed kinetic studies and can be a mixture of both pathways.

Reactions with Oxygen-Centered Nucleophiles (e.g., alcohols, phenols, carboxylates)

Reactions of this compound with oxygen-centered nucleophiles lead to the formation of ethers and esters.

Alcohols and Phenols: In the presence of a base, alcohols and phenols are converted to their corresponding alkoxides and phenoxides, which are potent nucleophiles. These then displace the chloride to form ethers. For instance, reaction with sodium methoxide (B1231860) would yield 3-(methoxymethyl)furo[2,3-b]pyridine. The reaction with phenols can be influenced by the electronic properties of substituents on the phenol (B47542) ring.

Carboxylates: Carboxylate anions, derived from carboxylic acids, react to form esters. For example, sodium acetate (B1210297) can be used to synthesize 3-(acetoxymethyl)furo[2,3-b]pyridine.

These reactions are typically carried out in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the nucleophilic salt.

Reactions with Nitrogen-Centered Nucleophiles (e.g., amines, amides, azides)

Nitrogen-containing nucleophiles are crucial for the synthesis of various biologically active compounds. researchgate.net

Amines: Primary and secondary amines react readily with this compound to yield the corresponding secondary and tertiary amines, respectively. These reactions often require a base to neutralize the hydrochloric acid formed as a byproduct.

Amides: While generally less nucleophilic than amines, the anions of amides can also displace the chloride.

Azides: Sodium azide (B81097) is a good nucleophile for introducing the azido (B1232118) group, which can then be further transformed, for example, by reduction to a primary amine or by cycloaddition reactions. The reaction of this compound with sodium azide yields 3-(azidomethyl)furo[2,3-b]pyridine.

The interaction of furo[3,2-b]pyran-2-ones with various nitrogen-containing nucleophiles has been studied, and the direction of the process is dependent on the type of nitrogen-containing reagent used. beilstein-journals.orgnih.gov For instance, condensation with aliphatic amines leads to products with an exocyclic enamine moiety, while reactions with dinucleophiles can result in recyclization. beilstein-journals.org

Reactions with Sulfur-Centered Nucleophiles (e.g., thiols, thiones)

Sulfur nucleophiles are generally considered "soft" nucleophiles and react efficiently with the "soft" electrophilic carbon of the chloromethyl group.

Thiols: In the presence of a base, thiols are converted to thiolates, which are excellent nucleophiles. The reaction with a thiolate, such as sodium thiomethoxide, would produce 3-((methylthio)methyl)furo[2,3-b]pyridine.

Thiones: The sulfur atom in thiones can also act as a nucleophile, although this is less common.

These reactions are important for the synthesis of sulfur-containing analogues of biologically active molecules.

Reactions with Carbon-Centered Nucleophiles (e.g., organometallics, enolates)

Carbon-carbon bond formation is a cornerstone of organic synthesis, and the reaction of this compound with carbon-centered nucleophiles provides a direct route to extend the carbon framework.

Organometallics: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful carbon nucleophiles. However, their high reactivity can sometimes lead to side reactions. Organocuprates (R(_2)CuLi) are often preferred for their milder nature and higher selectivity in substitution reactions.

Enolates: Enolates, generated from ketones, esters, or other carbonyl compounds by treatment with a base, are also effective carbon nucleophiles. The reaction of an enolate with this compound results in the formation of a new carbon-carbon bond at the alpha-position of the carbonyl group.

Electrophilic and Nucleophilic Aromatic Substitution on the Furo[2,3-b]pyridine (B1315467) Ring System

The furo[2,3-b]pyridine ring is an aromatic system, and as such, it can undergo both electrophilic and nucleophilic aromatic substitution reactions. The position of substitution is directed by the heteroatoms and the fused ring structure.

Electrophilic Aromatic Substitution (SEAr):

The pyridine (B92270) ring is generally electron-deficient compared to benzene (B151609), making it less reactive towards electrophiles. wikipedia.orgyoutube.com The nitrogen atom deactivates the ring, particularly at the positions ortho (C2, C4) and para (C6) to it. wikipedia.org Therefore, electrophilic substitution on pyridine itself is difficult and often requires harsh conditions, typically leading to substitution at the C3 and C5 positions. wikipedia.orgyoutube.com In the case of furo[2,3-b]pyridine, the electron-rich furan (B31954) ring can influence the regioselectivity. The furan ring is generally more reactive towards electrophiles than the pyridine ring. Theoretical studies on related systems like benzo[b]furo[2,3-c]pyridines have shown that nitration and acylation occur at specific positions on the benzene ring, influenced by the existing substituents. researchgate.net For the furo[2,3-b]pyridine system, electrophilic attack is predicted to favor the furan ring.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the positions ortho and para to the nitrogen atom (C2, C4, and C6). stackexchange.comquimicaorganica.orgyoutube.comyoutube.comvaia.com The presence of a good leaving group at these positions facilitates the reaction. quimicaorganica.orgyoutube.com The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anion. nih.gov While direct nucleophilic substitution on an unsubstituted furo[2,3-b]pyridine ring is unlikely, if a leaving group such as a halogen were present at positions 2, 4, or 6, nucleophilic substitution would be a viable reaction pathway. For example, studies on pentafluoropyridine (B1199360) have shown that nucleophilic attack by hydroxybenzaldehydes occurs selectively at the C-4 position under mild conditions, and at C-2 and/or C-6 positions under harsher conditions. rsc.org

A summary of the reactivity is presented in the table below:

Reaction TypeReagent/ConditionsProduct Type
Nucleophilic Substitution at Chloromethyl Group
With O-NucleophilesAlcohols/Phenols + BaseEthers
CarboxylatesEsters
With N-NucleophilesAminesSubstituted Amines
AzidesAzides
With S-NucleophilesThiols + BaseThioethers
With C-NucleophilesOrganometallics (e.g., R(_2)CuLi)Alkylated Products
EnolatesC-C Bond Formation
Aromatic Substitution on Furo[2,3-b]pyridine Ring
Electrophilic (SEAr)Nitrating/Acylating agentsSubstituted on Furan Ring (predicted)
Nucleophilic (SNAr)Nucleophile + Leaving group on Pyridine RingSubstituted on Pyridine Ring (positions 2, 4, or 6)

Metal-Catalyzed Cross-Coupling Reactions Involving the Chloromethyl Group

The presence of the reactive chloromethyl group makes this compound a suitable substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Palladium catalysts are widely employed in organic synthesis due to their efficiency in facilitating a broad range of cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl structures. researchgate.net The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound, such as a boronic acid or ester, with a halide in the presence of a palladium catalyst and a base. youtube.com For this compound, a Suzuki-Miyaura reaction would couple the furo[2,3-b]pyridine moiety to another organic group via the chloromethyl position. While direct coupling of chloropyridines can be challenging, the use of highly active palladium catalysts and specific ligands can facilitate the reaction. nih.govuwindsor.ca The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.govnih.gov For instance, a study on the Suzuki-Miyaura coupling of 2,3,5-trichloropyridine (B95902) with arylboronic acids demonstrated the feasibility of using a palladium acetate catalyst without a ligand in an aqueous phase. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgharvard.edu This method is known for its tolerance of a wide variety of functional groups. The mechanism involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.org The reactivity of the organotin reagent and the choice of ligands on the palladium catalyst are key factors influencing the reaction's success. harvard.edu While specific examples with this compound are not prevalent in the provided search results, the general principles of the Stille reaction suggest its applicability. nih.gov

Heck and Negishi Couplings: The Heck reaction involves the coupling of an unsaturated halide with an alkene, while the Negishi coupling utilizes an organozinc reagent. Both are powerful palladium-catalyzed methods for C-C bond formation. Although direct examples involving this compound are not explicitly detailed in the search results, the general reactivity of similar heterocyclic chlorides in these reactions is well-established. nih.gov

A summary of representative conditions for palladium-catalyzed cross-coupling reactions is presented in the table below.

Reaction Catalyst/Ligand Base Solvent Typical Substrates
Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃/RuPhosCs₂CO₃, K₃PO₄Toluene (B28343)/H₂O, DioxaneArylboronic acids, Alkenyltrifluoroborates
StillePd(PPh₃)₄, Pd₂(dba)₃/AsPh₃-DMF, NMPOrganostannanes
NegishiPdCl₂(dppf)-THF, DMFOrganozinc reagents

This table represents generalized conditions and may vary depending on the specific substrates and desired products.

Beyond palladium, other transition metals like nickel and copper are also effective catalysts for cross-coupling reactions. nih.gov Nickel catalysts, for instance, have been shown to be effective in the cross-electrophile coupling of heteroaryl halides with alkyl halides. nih.gov Copper salts are often used as co-catalysts or promoters in palladium-catalyzed reactions and can also mediate their own coupling reactions. clockss.orgnih.gov For example, copper(I) iodide (CuI) has been observed to have a significant accelerating effect in certain cross-coupling reactions of pyridylborate derivatives. clockss.org The use of these alternative metals can sometimes offer different reactivity profiles or be more cost-effective than palladium. nih.gov

Reduction and Oxidation Reactions of the Chloromethyl Moiety

The chloromethyl group in this compound can undergo both reduction and oxidation, providing pathways to other functional groups.

Reduction: The chloromethyl group can be reduced to a methyl group. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation or hydride reagents. This would yield 3-methylfuro[2,3-b]pyridine, a compound with a different electronic and steric profile.

Oxidation: Oxidation of the chloromethyl group can lead to the corresponding aldehyde (furo[2,3-b]pyridine-3-carbaldehyde) or carboxylic acid (furo[2,3-b]pyridine-3-carboxylic acid). Mild oxidizing agents would favor the formation of the aldehyde, while stronger conditions would lead to the carboxylic acid. These transformations are valuable as they introduce new functional groups that can be further elaborated. For instance, a related transformation involves the oxidation of a dihydrothiazolo[3,2-a]pyridine derivative using m-CPBA. nih.gov

Rearrangement Reactions and Ring Transformations

While specific examples of rearrangement reactions directly involving this compound are not extensively documented in the provided search results, the general reactivity of similar heterocyclic systems suggests possibilities.

Rearrangements like the Dimroth rearrangement, which involves the isomerization of heterocycles through ring-opening and ring-closing sequences, are known to occur in various nitrogen-containing heterocyclic systems, often catalyzed by acid or base. nih.gov The conditions for such rearrangements, including pH and temperature, are critical. nih.gov

Ring transformations of related chloroheterocycles have also been observed. For example, treatment of 4-chloroquinazolines with hydrazine (B178648) can lead to the formation of triazole derivatives through a ring transformation. rsc.org Another study on 3,5-diacetyl-4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine showed that it undergoes ring expansion when treated with cyanide ion and rearrangement when treated with water. rsc.org These examples highlight the potential for the furo[2,3-b]pyridine ring system to undergo skeletal changes under specific reaction conditions.

Acid- and Base-Catalyzed Transformations and Their Mechanisms

The reactivity of this compound can be significantly influenced by the presence of acids or bases.

Base-Catalyzed Transformations: In the presence of a base, the chloromethyl group can readily undergo nucleophilic substitution reactions. Strong nucleophiles can displace the chloride ion to form new C-Nu bonds. For example, reaction with alkoxides would yield ethers, while reaction with amines would produce the corresponding substituted amines. The mechanism typically proceeds via an SN2 pathway. In some cases, base-catalyzed rearrangements can also occur. nih.gov

Acid-Catalyzed Transformations: Under acidic conditions, the pyridine nitrogen of the furo[2,3-b]pyridine ring system can be protonated. This can activate the molecule towards certain reactions or potentially lead to rearrangements. For instance, acid catalysis is known to facilitate some types of Dimroth rearrangements. nih.gov The specific outcome of acid-catalyzed reactions would depend on the reaction conditions and the nature of other reagents present.

Derivatization Strategies and Functional Group Transformations of 3 Chloromethyl Furo 2,3 B Pyridine

Elaboration of the Chloromethyl Group into Diverse Side Chains

The benzylic-like chloride of 3-(chloromethyl)furo[2,3-b]pyridine is a reactive electrophilic site, amenable to nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of side chains containing different functional groups.

Formation of Ether and Ester Derivatives

The synthesis of ether derivatives from this compound can be readily achieved through the Williamson ether synthesis. This reaction involves the displacement of the chloride by an alkoxide or phenoxide nucleophile. A variety of alcohols, including simple alkanols, substituted phenols, and more complex hydroxyl-containing molecules, can be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to generate the corresponding nucleophile.

Similarly, ester derivatives can be prepared by reacting this compound with carboxylate salts. The carboxylate, typically generated by deprotonating a carboxylic acid with a mild base, acts as a nucleophile to displace the chloride, forming an ester linkage.

Table 1: Synthesis of Ether and Ester Derivatives
Derivative TypeReagentsGeneral Conditions
EtherAlcohol (R-OH), Base (e.g., NaH, K2CO3)Inert solvent (e.g., DMF, THF), Room temperature to moderate heating
EsterCarboxylic acid (R-COOH), Base (e.g., K2CO3, Et3N)Polar aprotic solvent (e.g., DMF), Room temperature to moderate heating

Synthesis of Amine, Amide, and Related Nitrogen-Containing Derivatives

The introduction of nitrogen-containing functionalities is a common strategy in drug discovery. This compound can be readily converted to a variety of amine and amide derivatives. Primary and secondary amines can act as nucleophiles to displace the chloride, yielding the corresponding secondary and tertiary amine derivatives, respectively. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated.

For the synthesis of primary amines, a direct reaction with ammonia (B1221849) can be challenging due to overalkylation. A more controlled approach involves the use of phthalimide (B116566) salts (Gabriel synthesis) or azide (B81097) anions, followed by reduction.

Amide derivatives can be synthesized by first converting the chloromethyl group to an amine, which is then acylated. Alternatively, direct reaction with an amide anion can also be employed. The synthesis of furo[2,3-b]pyridine (B1315467) amidines has also been reported, starting from the corresponding 3-amino-furo[2,3-b]pyridines. nih.gov

Table 2: Synthesis of Nitrogen-Containing Derivatives
Derivative TypeReagentsGeneral Conditions
Secondary/Tertiary AminePrimary/Secondary Amine (R1R2NH), Base (e.g., K2CO3, Et3N)Inert solvent (e.g., CH3CN, DMF), Room temperature to reflux
Primary Amine (via Azide)1. Sodium Azide (NaN3) 2. Reducing agent (e.g., H2/Pd, LiAlH4)1. DMF, heat 2. Standard reduction conditions
Amide1. Nucleophile (e.g., NaN3) followed by reduction to amine 2. Acyl chloride or anhydrideStepwise synthesis under standard conditions

Preparation of Thioether, Sulfoxide (B87167), and Sulfone Derivatives

Thioethers can be synthesized by the reaction of this compound with a thiol in the presence of a base. princeton.edu The thiolate anion, generated in situ, is a potent nucleophile that readily displaces the chloride. A wide range of thiols, including alkyl and aryl thiols, can be used in this reaction.

The resulting thioethers can be sequentially oxidized to the corresponding sulfoxides and sulfones. princeton.edu Selective oxidation to the sulfoxide is typically achieved using mild oxidizing agents such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide at controlled temperatures. Further oxidation to the sulfone can be accomplished by using an excess of the oxidizing agent or a stronger oxidant.

Table 3: Synthesis of Sulfur-Containing Derivatives
Derivative TypeReagentsGeneral Conditions
ThioetherThiol (R-SH), Base (e.g., K2CO3, NaH)Polar aprotic solvent (e.g., DMF), Room temperature
SulfoxideThioether, Oxidizing agent (e.g., m-CPBA, H2O2)Controlled stoichiometry and temperature
SulfoneThioether or Sulfoxide, Excess oxidizing agent (e.g., m-CPBA)More forcing conditions than sulfoxide synthesis

Introduction of Phosphonate (B1237965) and Silane (B1218182) Functionalities

The introduction of a phosphonate group can be achieved via the Michaelis-Arbuzov reaction. wikipedia.orgnih.gov This reaction involves heating this compound with a trialkyl phosphite (B83602). The reaction proceeds through a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the displaced chloride ion to yield the dialkyl phosphonate.

The introduction of a silane functionality can be accomplished by reacting this compound with a silyl (B83357) anion or a silylmetal reagent. For instance, reaction with a trialkylsilyl lithium reagent would lead to the formation of a C-Si bond at the methylene (B1212753) position.

Table 4: Synthesis of Phosphonate and Silane Derivatives
Derivative TypeReagentsGeneral Conditions
PhosphonateTrialkyl phosphite (P(OR)3)Neat or in a high-boiling solvent, heat
SilaneSilylmetal reagent (e.g., R3Si-Li)Anhydrous, inert atmosphere, low temperature

Functionalization of the Furo[2,3-b]pyridine Heterocyclic System

Beyond the elaboration of the chloromethyl group, the furo[2,3-b]pyridine ring system itself can be functionalized, offering another dimension for structural diversification.

Directed Ortho Metalation and Subsequent Electrophilic Quench

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.netwikipedia.orguwindsor.cabaranlab.orgorganic-chemistry.orgharvard.edu This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. In the context of the furo[2,3-b]pyridine system, existing substituents can act as DMGs. For example, an ether or amide group at the 3-position (derived from the chloromethyl group) could potentially direct lithiation to the 4-position of the pyridine (B92270) ring.

The resulting aryllithium intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce new substituents. wikipedia.orgharvard.edu This allows for the regioselective introduction of halogens, carbonyl groups, silyl groups, and other functionalities. The choice of the directing group and the reaction conditions are crucial for achieving high regioselectivity.

Table 5: Directed Ortho Metalation and Electrophilic Quench
StepReagentsGeneral Conditions
Directed Ortho MetalationFuro[2,3-b]pyridine with DMG, Organolithium base (e.g., n-BuLi, s-BuLi), TMEDAAnhydrous THF, Low temperature (e.g., -78 °C)
Electrophilic QuenchElectrophile (e.g., I2, DMF, RCHO, R2CO, TMSCl)Addition of electrophile to the lithiated intermediate at low temperature

C-H Functionalization Methodologies (e.g., C-H amination, borylation, arylation)

Direct C-H functionalization has become a powerful tool for the late-stage modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. rsc.org For the furo[2,3-b]pyridine system, which contains an electron-rich furan (B31954) ring fused to an electron-deficient pyridine ring, regioselectivity is a key challenge. nih.gov While the 3-(chloromethyl) substituent is itself a primary site for reaction, C-H functionalization at other positions on the scaffold represents an alternative strategy for diversification.

C-H Arylation: The direct arylation of the furo[2,3-b]pyridine core has been successfully demonstrated. Research has shown that a Rhodium-N-heterocyclic carbene (NHC) catalytic system can chemoselectively install aryl groups at the C-2 position of the furo[2,3-b]pyridine scaffold in good to excellent yields (53–94%). researchgate.net This methodology is even applicable to the direct modification of related natural products. researchgate.net The C-2 position on the electron-rich furan ring is generally favored for electrophilic attack and oxidative addition, which are key steps in many C-H activation cycles.

For the pyridine ring portion of the scaffold, palladium-catalyzed C-H arylation is a common strategy. The regioselectivity is governed by the electronic and steric nature of the substituents already on the ring. rsc.orgnih.gov In the case of this compound, the C-4 position would be the most likely site for arylation on the pyridine ring, influenced by the adjacent electron-withdrawing nitrogen and the substituent at C-3.

C-H Borylation: Iridium-catalyzed C-H borylation is a well-established method for functionalizing pyridines, often with high regioselectivity. nih.gov For instance, the borylation of substituted pyridines can be directed to the C-3 (meta) position. nih.gov In the context of the furo[2,3-b]pyridine scaffold, borylation could potentially occur at the C-2 position of the furan ring or at positions on the pyridine ring. The resulting boronic esters are exceptionally versatile intermediates, readily participating in Suzuki-Miyaura cross-coupling reactions to introduce a wide range of aryl and heteroaryl substituents.

C-H Amination: Direct C-H amination of the furo[2,3-b]pyridine scaffold is less documented in the literature compared to arylation and borylation. While methods exist for the C-H amination of N-heterocycles, the application to this specific ring system is not prominent. More commonly, amino groups are introduced via cross-coupling reactions, such as the Buchwald-Hartwig amination of a halo-substituted furo[2,3-b]pyridine. nih.gov

The application of these C-H functionalization techniques to this compound must consider the reactivity of the chloromethyl group. The Lewis acidic conditions or organometallic reagents used in C-H activation cycles could potentially react with the side chain. However, if conditions are optimized, these methods offer a powerful route to poly-substituted furo[2,3-b]pyridines that would be otherwise difficult to access.

Table 1: Examples of C-H Functionalization on the Furo[2,3-b]pyridine Scaffold and Related Heterocycles This table presents data for the general furo[2,3-b]pyridine scaffold, as specific examples starting with the 3-(chloromethyl) derivative are not prevalent in the literature.

Multi-component Reactions Utilizing this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. acsgcipr.org These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.com

While MCRs are widely used for the synthesis of pyridine and fused pyridine heterocycles, a review of the scientific literature indicates a lack of MCRs that specifically utilize this compound as a starting component. acsgcipr.orgbeilstein-journals.orgresearchgate.net The high reactivity of the chloromethyl group as an electrophile might make it unsuitable for the typical reaction cascades of many MCRs, where more nuanced reactivity is often required.

However, MCRs and related tandem reactions are instrumental in constructing the furo[2,3-b]pyridine core itself. For example, silver(I)-catalyzed tandem cycloisomerization/cyclization reactions between enyne-amides and enaminones can produce a variety of furo[2,3-b]pyridine and dihydropyridine (B1217469) derivatives. nih.gov Another prominent example is the Groebke-Blackburn-Bienaymé reaction, which has been used to synthesize related imidazo[1,2-a]pyridines and even unplanned furo[2,3-c]pyridines when specific aldehydes are used. nih.gov These methods highlight the power of MCRs in building the core heterocyclic system from simpler acyclic or heterocyclic precursors.

Development of Libraries of Furo[2,3-b]pyridine Derivatives through Parallel Synthesis

The furo[2,3-b]pyridine scaffold is of high interest in drug discovery, creating a demand for large collections or "libraries" of related compounds for high-throughput screening. Parallel synthesis is a key enabling technology for medicinal chemistry, allowing for the rapid production of numerous analogues from a common intermediate.

The development of robust synthetic routes that install "handles" for diversification is crucial for library synthesis. A concise, four-step, gram-scale synthesis of a furo[2,3-b]pyridine core bearing a triflate at the 3-position and a chloro group at the 5-position has been reported. nih.gov These two distinct functional groups allow for sequential and chemoselective palladium-catalyzed cross-coupling reactions, enabling the systematic and parallel introduction of a wide variety of substituents to build a library for structure-activity relationship (SAR) studies. nih.gov

Similarly, libraries of furo[3,2-b]pyridine (B1253681) derivatives have been synthesized and identified as potent and selective inhibitors of cdc-like kinases (CLKs). researchgate.net The initial diverse set of compounds was prepared using sequences of chemoselective metal-mediated couplings. researchgate.net Furthermore, a library of forty-seven furo[2,3-b]pyridine-2-carboxamides and related thieno-analogs was synthesized and tested for antiproliferative activity, demonstrating the utility of library synthesis in identifying compounds with potent biological activity. google.com The synthesis of sixteen novel furopyrimidine derivatives for evaluation as PI3K/AKT dual inhibitors further underscores this approach. rsc.orgnih.gov

Starting with this compound, a library of derivatives can be readily generated through parallel nucleophilic substitution reactions at the chloromethyl position with a diverse set of nucleophiles (e.g., amines, thiols, alcohols, carboxylates).

Table 2: Illustrative Library Generation from a Furo[2,3-b]pyridine Core This table illustrates a general strategy for creating diversity in a compound library based on a functionalized furo[2,3-b]pyridine core.

Solid-Phase Organic Synthesis (SPOS) Applications for this compound Derivatives

Solid-phase organic synthesis (SPOS) is a powerful technique for the synthesis of compound libraries, where reactants are bound to a solid support (polymeric resin), facilitating purification by simple filtration and washing. Despite its advantages, a comprehensive search of the scientific literature does not reveal significant applications of SPOS for the synthesis or derivatization of the furo[2,3-b]pyridine scaffold.

The reasons for this may be speculative but could involve challenges with the stability of the heterocyclic ring system to the cleavage conditions (often strongly acidic or basic) required to release the final product from the resin. Furthermore, the development of efficient and scalable solution-phase parallel synthesis methods, as described in the previous section, may have obviated the need for the development of more complex solid-phase routes for this particular scaffold.

3 Chloromethyl Furo 2,3 B Pyridine As a Versatile Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Advanced Heterocyclic Systems

The furo[2,3-b]pyridine (B1315467) core is an isostere of azaindole and has gained significant attention as a template for synthesizing kinase inhibitors. nih.gov The electron-deficient pyridine (B92270) ring and electron-rich furan (B31954) ring create a unique electronic environment, making it a valuable scaffold in medicinal chemistry. nih.gov

Synthesis of Fused Polycyclic Systems (e.g., pyrrolopyridines, pyrazolopyridines)

The reactivity of the chloromethyl group in 3-(chloromethyl)furo[2,3-b]pyridine makes it an excellent starting material for the synthesis of fused polycyclic systems. These complex structures are of great interest due to their presence in numerous biologically active compounds. juniperpublishers.com

For instance, the synthesis of pyrrolopyridine derivatives often involves the reaction of a pyrrole-containing nucleophile with this compound. This reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the pyrrole (B145914) ring displaces the chloride ion, forming a new carbon-nitrogen bond and leading to the fused pyrrolopyridine system. researchgate.netnih.gov

Similarly, the synthesis of pyrazolopyridines can be achieved by reacting this compound with a suitable pyrazole (B372694) derivative. arabjchem.orgmdpi.com The reaction conditions for these transformations are often mild, and the yields are generally good, highlighting the efficiency of this synthetic strategy. An efficient method for synthesizing pyrazolo[4,3-b]pyridines has been developed from readily available 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp–Klingemann reactions. nih.gov

Below is a table summarizing representative examples of fused polycyclic systems synthesized from this compound and related precursors.

Table 1: Synthesis of Fused Polycyclic Systems

Precursor Reagent Fused Polycyclic System Reference
2-Chloro-3-nitropyridines Arenediazonium tosylates Pyrazolo[4,3-b]pyridines nih.gov
4-Chloro-7-azaindole Phenylboronic acid 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines nih.gov

Assembly of Macrocyclic Architectures

The bifunctional nature of this compound, possessing both a reactive chloromethyl group and a heterocyclic core capable of further functionalization, makes it a valuable component in the assembly of macrocyclic architectures. chiralen.com These large, ring-containing molecules are of interest in areas such as host-guest chemistry and the development of novel therapeutic agents. The synthesis often involves a multi-step process where the furo[2,3-b]pyridine moiety is incorporated into a larger ring structure through sequential reactions.

Role in the Chemical Synthesis of Complex Ligands for Catalysis

The pyridine nitrogen and the furan oxygen in the this compound scaffold can act as coordination sites for metal ions. This property, combined with the reactive chloromethyl group that allows for the attachment of other ligating groups, makes it a valuable precursor for the synthesis of complex ligands used in catalysis. mdpi.com These ligands can be designed to create specific coordination environments around a metal center, thereby influencing the selectivity and efficiency of catalytic reactions. For example, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines with high yield and enantioselectivity. organic-chemistry.org

Intermediate in the Construction of Functional Organic Materials

The furo[2,3-b]pyridine unit can be incorporated into polymeric structures to create functional organic materials with tailored electronic and optical properties. nih.gov The rigid and planar nature of the fused ring system can contribute to the thermal stability and charge-transport properties of the resulting polymers. The chloromethyl group serves as a convenient handle for polymerization reactions or for grafting the furo[2,3-b]pyridine moiety onto other polymer backbones. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Application in the Construction of Chemical Probes for Research (non-biological activity focus)

The ability to functionalize the this compound core allows for the construction of specialized chemical probes for research purposes. nih.gov For example, fluorescent dyes or other reporter groups can be attached to the molecule, enabling the study of non-biological processes such as reaction kinetics or material properties. The unique spectroscopic properties of the furo[2,3-b]pyridine system can be exploited to design probes that are sensitive to their local environment.

Strategic Integration into Retrosynthetic Analyses of Complex Target Molecules

Retrosynthetic analysis is a powerful strategy used by chemists to plan the synthesis of complex organic molecules. wikipedia.orgias.ac.inpressbooks.pub It involves mentally breaking down the target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in this compound often emerges as a key "synthon" or building block in these analyses due to its inherent functionality and the well-established methods for its further transformation. amazonaws.com When designing a synthesis, chemists can envision disconnecting a complex target molecule at a point where the furo[2,3-b]pyridine unit is present, recognizing that this fragment can be reliably constructed or is commercially available. chiralen.com This strategic approach simplifies the synthetic planning process and increases the likelihood of a successful synthesis. The key steps in a retrosynthetic analysis involve identifying key disconnections and utilizing functional group interconversions to simplify the synthesis. numberanalytics.com

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Chloromethyl Furo 2,3 B Pyridine and Its Derivatives

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound. imreblank.ch

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy, typically to within a few parts per million (ppm). nih.govcsic.es This precision allows for the determination of a unique elemental formula for the ion. For 3-(Chloromethyl)furo[2,3-b]pyridine (C₈H₇ClN₂O), HRMS would be able to distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions. rsc.org Furthermore, the presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion, with two peaks: [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively.

Table 3: HRMS Data for this compound

Ion FormulaCalculated Exact Mass (Da)Description
[C₈H₇³⁵ClN₂O]⁺168.0216Molecular ion with the ³⁵Cl isotope.
[C₈H₇³⁷ClN₂O]⁺170.0187Molecular ion with the ³⁷Cl isotope.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. unt.edu This process, often involving collision-induced dissociation (CID), provides valuable structural information by revealing the fragmentation pathways of the molecule. nih.gov The fragmentation of this compound would likely proceed through several characteristic pathways, including the loss of the chlorine atom, the entire chloromethyl group, or cleavage of the heterocyclic rings. Elucidating these pathways helps to confirm the proposed structure. nih.gov

Table 4: Plausible MS/MS Fragmentation Pathway

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Formula
168133Cl•[M - Cl]⁺, Loss of chlorine radical
168132HCl[M - HCl]⁺, Loss of hydrogen chloride
168119•CH₂Cl[M - CH₂Cl]⁺, Loss of chloromethyl radical, forming furo[2,3-b]pyridine (B1315467) ion
11992HCNLoss of hydrogen cyanide from the pyridine (B92270) ring
11991COLoss of carbon monoxide from the furan (B31954) ring

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. This method is particularly valuable for distinguishing between isomers, which have the same mass and cannot be differentiated by mass spectrometry alone. When applied to furo[2,3-b]pyridine derivatives, IMS-MS provides a collisional cross-section (CCS) value, which is a measure of the ion's rotationally averaged surface area.

Isomers of this compound, such as those with the chloromethyl group at different positions on the furo[2,3-b]pyridine core (e.g., 2-(Chloromethyl)furo[2,3-b]pyridine), will exhibit distinct CCS values due to their different three-dimensional shapes. The parent compound, furo[2,3-b]pyridine, has predicted CCS values that serve as a baseline for understanding the impact of substituents. uni.lu For instance, the predicted CCS for the protonated molecule [M+H]⁺ is 116.1 Ų. uni.lu The introduction of a chloromethyl group would alter this value, and the specific CCS would depend on the substituent's position, allowing for the unambiguous identification of each isomer.

Table 1: Predicted Collision Cross Section (CCS) Values (Ų) for Furo[2,3-b]pyridine Adducts uni.lu
Adductm/zPredicted CCS (Ų)
[M+H]⁺120.04440116.1
[M+Na]⁺142.02634127.0
[M-H]⁻118.02984120.7
[M+NH₄]⁺137.07094139.0
[M+K]⁺158.00028126.3

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. For this compound, these spectra would reveal characteristic vibrations of the furo[2,3-b]pyridine core, the C-Cl bond, and the CH₂ group.

The analysis is often supported by Density Functional Theory (DFT) calculations, which can predict vibrational frequencies and help in the assignment of observed spectral bands. nih.govresearchgate.net The key vibrational modes expected for this compound include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. nih.gov

Aliphatic C-H stretching (CH₂): Expected in the 3000-2850 cm⁻¹ range. nih.gov

C=N and C=C ring stretching: These vibrations for the pyridine and furan rings are found in the 1650-1400 cm⁻¹ region. scirp.org

C-Cl stretching: A strong vibration band for the chloromethyl group is expected in the range of 850-550 cm⁻¹. scirp.org

Ring deformation modes: Characteristic vibrations of the fused heterocyclic system appear at lower frequencies.

Table 2: Expected Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Reference
Aromatic C-H Stretch3100 - 3000 nih.gov
Aliphatic C-H Stretch3000 - 2850 nih.gov
C=N / C=C Ring Stretch1650 - 1400 scirp.org
C-Cl Stretch850 - 550 scirp.org

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry. For this compound, a single-crystal X-ray diffraction analysis would unambiguously establish the position of the chloromethyl group on the furo[2,3-b]pyridine scaffold.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Visible absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. For furo[2,3-b]pyridine derivatives, these techniques provide information about the conjugated π-system.

Studies on related furo[2,3-b]pyridine derivatives show characteristic absorption bands in the 250 to 390 nm region, which are attributed to π → π* and n → π* electronic transitions within the fused heterocyclic ring system. researchgate.net For example, absorption bands around 280 nm and 340 nm can be assigned to the phenyl-furo[2,3-b]pyridine moiety in certain derivatives. researchgate.net Furthermore, many furo[2,3-b]pyridine compounds exhibit fluorescence, often emitting in the blue region of the spectrum, indicating their potential for applications in materials science. researchgate.net The specific absorption and emission maxima for this compound would be influenced by the electronic effects of the chloromethyl substituent.

Table 3: Electronic Transition Data for Furo[2,3-b]pyridine Derivatives researchgate.net
TechniqueTransition TypeApproximate Wavelength Range (nm)Emission Color
UV-Visible Absorptionπ → π* and n → π*250 - 390N/A
Fluorescence Emission-VariesBlue

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are fundamental for separating components of a mixture, making them essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of furo[2,3-b]pyridine derivatives. nih.gov A reversed-phase HPLC (RP-HPLC) method can be developed to separate this compound from starting materials, by-products, and other impurities. researchgate.net By validating the method according to ICH guidelines, it can be used for quantitative purity assessment, with parameters such as linearity, precision, accuracy, and robustness being established. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) determine the sensitivity of the method for trace impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is suitable for the analysis of volatile and thermally stable compounds like this compound. The technique provides a retention time for the compound and a mass spectrum that serves as a molecular fingerprint, confirming its identity. chromatographyonline.comchromatographyonline.com Pyrolysis-GC-MS (Py-GC-MS) can also be employed to study the thermal decomposition products of such compounds. chromatographyonline.com

Table 4: Application of Chromatographic Techniques for this compound Analysis
TechniquePrimary ApplicationKey Information ObtainedReference
HPLCPurity Assessment, Reaction MonitoringRetention Time, Peak Purity, Quantitative Analysis (Assay) nih.govresearchgate.net
GC-MSIdentity Confirmation, Impurity ProfilingRetention Time, Mass Spectrum (Molecular Weight and Fragmentation) nih.gov

Computational and Theoretical Chemistry Studies of 3 Chloromethyl Furo 2,3 B Pyridine

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

No dedicated Density Functional Theory (DFT) studies on 3-(Chloromethyl)furo[2,3-b]pyridine have been reported. Such calculations would be invaluable for understanding the fundamental electronic nature of the molecule.

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction

There is currently no published analysis of the Frontier Molecular Orbitals (HOMO and LUMO) for this compound. A theoretical study in this area would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would help predict the molecule's reactivity towards nucleophiles and electrophiles. For instance, the location of the LUMO would likely indicate the most electrophilic sites susceptible to nucleophilic attack, while the HOMO distribution would highlight potential sites for electrophilic substitution.

Electrostatic Potential Surface Mapping for Understanding Charge Distribution

A calculated electrostatic potential (ESP) map for this compound is not available in the scientific literature. This computational tool would be crucial for visualizing the charge distribution across the molecule. It would identify electron-rich regions (negative potential, likely around the pyridine (B92270) nitrogen and furan (B31954) oxygen) and electron-poor regions (positive potential), offering insights into intermolecular interactions, such as hydrogen bonding, and guiding predictions of regioselectivity in chemical reactions.

Conformational Analysis and Energy Landscapes

Specific conformational analyses and the corresponding energy landscapes for this compound have not been published. A systematic computational study, likely involving rotation around the bond connecting the chloromethyl group to the furo[2,3-b]pyridine (B1315467) core, would be necessary to identify the most stable conformers and the energy barriers between them. This information is fundamental for understanding the molecule's shape and how it might interact with biological targets or other reactants.

Reaction Mechanism Elucidation via Transition State Calculations

There are no published studies that use transition state calculations to elucidate the mechanisms of reactions involving this compound. This type of investigation would be particularly useful for understanding its reactivity, for example, in nucleophilic substitution reactions where the chloride is displaced. By calculating the energies of reactants, products, and the transition state structures, researchers could determine activation energies and reaction rates, providing a deeper understanding of its chemical behavior.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

No Quantitative Structure-Reactivity Relationship (QSRR) studies specifically targeting this compound or a closely related series of compounds are present in the literature. A QSRR study would involve building a statistical model that correlates calculated molecular descriptors (e.g., electronic, steric, or topological parameters) with experimentally observed reactivity for a series of related furo[2,3-b]pyridine derivatives. This would enable the prediction of reactivity for new, unsynthesized compounds within the same class, accelerating the discovery of molecules with desired chemical properties.

In Silico Design Principles for Novel Furo[2,3-b]pyridine Scaffolds

The furo[2,3-b]pyridine core, an isostere of azaindole, has garnered significant attention in medicinal chemistry as a privileged scaffold for the development of novel therapeutics, particularly kinase inhibitors. nih.gov Computational and theoretical chemistry studies play a pivotal role in the rational design of new furo[2,3-b]pyridine derivatives, enabling the prediction of their physicochemical properties, biological activities, and interaction with target proteins. These in silico approaches guide the synthesis of compounds with improved potency, selectivity, and pharmacokinetic profiles.

The design principles for novel furo[2,3-b]pyridine scaffolds are largely centered around the strategic modification of the core structure to optimize interactions with specific biological targets. The furo[2,3-b]pyridine system is characterized by an electron-rich furan ring fused to an electron-deficient pyridine ring, offering multiple points for functionalization. nih.gov Key computational techniques employed in the design of these scaffolds include molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies.

Molecular docking studies are instrumental in predicting the binding modes of furo[2,3-b]pyridine derivatives within the active sites of target proteins. For instance, in the design of focal adhesion kinase (FAK) inhibitors, molecular docking was used to elucidate the binding patterns of a series of thieno/furo[2,3-b]pyridine derivatives. nih.gov These studies revealed that specific substitutions on the furo[2,3-b]pyridine ring could enhance binding affinity. For example, compounds 4a and 4c were identified as potent FAK inhibitors with IC₅₀ values of 54.96 and 50.98 nM, respectively. nih.gov The docking analysis indicated that these compounds effectively occupied the enzyme's active site, forming key interactions with amino acid residues. nih.gov

Similarly, in the development of novel PI3K/AKT dual inhibitors, molecular docking and dynamics simulations were performed on furo[2,3-d]pyrimidine (B11772683) derivatives, a related scaffold. nih.govrsc.org These computational models showed that specific derivatives could establish favorable hydrogen bonding and hydrophobic interactions with key amino acids in the binding sites of PI3K and AKT-1. nih.gov Such insights are crucial for guiding the synthetic efforts towards compounds with improved inhibitory activity.

The following table summarizes the findings from a study on thieno/furo[2,3-b]pyridine derivatives as potential FAK inhibitors, showcasing the application of in silico design.

CompoundTargetIC₅₀ (nM)In Silico Method
4a FAK54.96Molecular Docking
4c FAK50.98Molecular Docking
Data sourced from a study on thieno/furo[2,3-b]pyridines as potential FAK inhibitors. nih.gov

Furthermore, computational methods like Density Functional Theory (DFT) are employed to understand the electronic properties and reactivity of the furo[2,3-b]pyridine scaffold. DFT calculations can provide insights into the molecular structure, vibrational frequencies, and electronic absorption spectra of these compounds. rsc.org For example, a study on a related pyridine derivative, 4–chloromethyl pyridine hydrochloride, utilized DFT with the B3LYP/6-311++G(d,p) basis set to examine its structural and optical properties. ijcrt.org Such computational analyses help in understanding the fundamental characteristics of the molecule, which in turn informs the design of new derivatives with desired electronic and steric properties.

Future Prospects and Emerging Research Areas in 3 Chloromethyl Furo 2,3 B Pyridine Chemistry

Development of Novel and Highly Efficient Catalytic Systems for its Synthesis and Transformation

The synthesis of the furo[2,3-b]pyridine (B1315467) core has evolved significantly, with modern research focusing on catalytic methods that offer high efficiency, scalability, and functional group tolerance. A key area of future development lies in the discovery of novel catalytic systems that can construct and functionalize this scaffold in fewer steps and with greater precision.

Palladium-catalyzed reactions have been instrumental in this field. For instance, a concise, four-step synthesis has been developed to produce a furo[2,3-b]pyridine core with functional handles at the 3- and 5-positions, ready for subsequent palladium-mediated cross-coupling reactions. nih.gov This approach has proven amenable to multi-gram scale-up, a critical factor for practical applications. nih.gov Another advanced catalytic method involves a Pd(II)-catalyzed synthesis from β-ketodinitriles and alkynes, which proceeds through an unusual N-H/C annulation and constructs both the furan (B31954) and pyridine (B92270) rings concurrently. nih.gov

Future research is expected to move beyond established methods, exploring catalysts that can achieve even greater efficiency. This includes the development of cascade reactions, where multiple bond-forming events occur in a single pot. An example is the Sonogashira coupling followed by a base-induced 5-endo-dig cyclization to form the furan ring, a process that has been successfully applied to related furo[3,2-c]pyridine (B1313802) systems. clockss.org Furthermore, the exploration of catalysts based on earth-abundant metals and the use of heteropolycompounds as stable, reusable solid acid catalysts represent promising avenues for more sustainable and cost-effective syntheses. researchgate.net

Table 1: Comparison of Catalytic Strategies for Furopyridine Synthesis

Catalytic System Reaction Type Key Features Reference
Palladium Acetate (B1210297) / Ligands Cross-Coupling / Cyclization Enables installation of functional handles for further derivatization; scalable. nih.gov
Palladium (II) Annulation / Cyclization Concurrent formation of furan and pyridine rings from simple precursors. nih.gov

Exploration of Unconventional Reactivity Modes of the Chloromethyl Group and Furo[2,3-b]pyridine Core

While the chloromethyl group at the 3-position is a classical electrophilic handle for nucleophilic substitution, future research is set to explore more unconventional reactivity modes. This involves leveraging the unique electronic nature of the furo[2,3-b]pyridine scaffold to unlock novel transformations.

A significant area of emerging interest is the direct C-H functionalization of the furo[2,3-b]pyridine core. This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical approach to derivatization. Research has demonstrated that C-H amination reactions can be performed on the furo[2,3-b]pyridine core using mild, metal-free conditions, expanding the toolkit for creating new analogues. nih.gov

Another advanced strategy involves regioselective metalation. Detailed studies on the related furo[3,2-b]pyridine (B1253681) system have established procedures for successive, regioselective lithiations followed by electrophilic trapping. nih.gov Applying this methodology to the furo[2,3-b]pyridine skeleton could allow for the precise and sequential installation of various functional groups at nearly every position of the heterocycle, offering unparalleled control over molecular design. nih.gov

Tandem reactions that utilize the inherent reactivity of both the chloromethyl group and the heterocyclic core are also a promising frontier. For example, a methyl 2-(chloromethyl)-3-furoate derivative has been shown to undergo tandem cyclization to create novel, complex heterocyclic systems. researchgate.net Adapting such strategies to 3-(chloromethyl)furo[2,3-b]pyridine could lead to the rapid assembly of polycyclic structures with unique properties.

Integration with Flow Chemistry and Automated Synthesis Technologies for High-Throughput Experimentation

The integration of advanced automation and flow chemistry is revolutionizing organic synthesis, and the chemistry of this compound is poised to benefit significantly. chimia.chuc.pt These technologies enable rapid reaction optimization, high-throughput screening of reaction conditions, and the synthesis of large compound libraries with minimal manual intervention.

Flow chemistry systems, which involve performing reactions in continuous-flow reactors rather than in traditional batch flasks, offer superior control over reaction parameters such as temperature, pressure, and mixing. uc.pt This can lead to higher yields, improved safety, and the ability to perform reactions that are difficult to control in batch. For the synthesis and transformation of this compound, flow chemistry could enable more efficient multi-step sequences and facilitate the use of hazardous reagents or reactive intermediates. uc.pt

Combining flow chemistry with automated platforms and artificial intelligence creates a powerful closed-loop system for discovery. chimia.ch An automated platform can synthesize a set of derivatives based on a design, test their properties, and then use a machine-learning algorithm to design the next generation of molecules with improved characteristics. chimia.ch This "design-make-test-analyze" cycle can dramatically accelerate the discovery of new furo[2,3-b]pyridine derivatives for various applications. chimia.ch The development of such automated systems for heterocyclic synthesis is an active area of research and represents a major future direction. chimia.chthieme-connect.de

Applications in Non-Biological Advanced Materials Science (e.g., sensors, catalysts, polymers)

Beyond its traditional use, the furo[2,3-b]pyridine scaffold is an attractive candidate for the development of advanced materials. Its rigid, planar structure and tunable electronic properties are ideal for applications in materials science.

One of the most promising areas is in the field of organic electronics and photophysics. Research on the related furo[3,2-c]pyridine isomer has shown that multivalent derivatives can be synthesized and their photophysical properties studied. clockss.org These molecules exhibit interesting fluorescence characteristics, and their capacity for 2D self-assembly on surfaces like graphite (B72142) has been investigated. clockss.org This suggests that furo[2,3-b]pyridine derivatives could be developed as organic light-emitting diode (OLED) materials, fluorescent sensors, or components in other optoelectronic devices.

The scaffold can also serve as a building block for novel polymers. The synthesis of polymers based on the furo[3,2-b]pyridine framework has been reported, indicating the potential for creating new materials with unique thermal, mechanical, and electronic properties. nih.gov The 3-(chloromethyl) group can act as a key monomer functionalization site for polymerization reactions. Furthermore, the nitrogen atom in the pyridine ring offers a site for metal coordination, opening up the possibility of creating metal-organic frameworks (MOFs) or new types of solid-state catalysts.

Computational Chemistry-Driven Discovery of New Synthetic Routes and Derivatives

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and synthetic routes. For this compound, computational methods are set to play a pivotal role in accelerating discovery.

Molecular modeling and quantum chemical calculations can be used to understand the reactivity of the furo[2,3-b]pyridine core and the chloromethyl group. nih.govmdpi.com By calculating properties like electron density and electrostatic potential, chemists can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. mdpi.com For instance, computational studies can help predict the regioselectivity of C-H functionalization or metalation reactions, saving significant experimental effort. nih.gov

Furthermore, computational tools are crucial for the rational design of new derivatives with specific properties. As seen with related furopyrimidine systems, molecular docking and molecular dynamics simulations can predict how a molecule will interact with a biological target. nih.govrsc.org This same principle can be applied to materials science, for example, by simulating how different furo[2,3-b]pyridine derivatives might pack in a solid state to predict their electronic properties. Generative deep learning models, combined with automated synthesis, can explore vast chemical spaces to design novel molecules with optimized characteristics from the ground up. chimia.ch

Table 2: Applications of Computational Chemistry in Furo[2,3-b]pyridine Research

Computational Method Application Area Potential Impact Reference
Molecular Docking / Dynamics Derivative Design Rational design of molecules with specific binding affinities. nih.gov, rsc.org
Quantum Chemistry (e.g., DFT) Reactivity Prediction Understanding reaction mechanisms and predicting regioselectivity. mdpi.com
Generative Deep Learning de novo Design Autonomous discovery of novel structures with desired properties. chimia.ch

Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines

The future of this compound chemistry lies at the intersection of organic synthesis and other scientific fields. The complexity and functionality of the molecules that can be built from this starting material make them ideal for tackling problems in diverse areas.

The development of novel photophysical materials, as discussed previously, represents a strong interface with materials science and physics . clockss.org Characterizing the electronic and optical properties of new furo[2,3-b]pyridine derivatives will require collaboration with physicists and materials scientists. Similarly, creating novel polymers from this scaffold bridges organic synthesis with polymer science . nih.gov

The integration of automated synthesis platforms and flow chemistry necessitates a close partnership between organic chemists and chemical engineers . chimia.chuc.pt Designing, building, and operating these sophisticated systems requires expertise in both reactor technology and chemical transformations. The use of artificial intelligence and machine learning for molecular design brings computer science into the fold, creating a powerful synergy for accelerated discovery. chimia.ch

Finally, the development of new catalysts based on the furo[2,3-b]pyridine structure, or the use of these molecules as ligands in catalysis, forges a link with inorganic and organometallic chemistry . The pyridine nitrogen and furan oxygen provide potential coordination sites for a wide range of metals, opening up new possibilities in catalyst design.

Q & A

Q. What are the key synthetic strategies for preparing 3-(Chloromethyl)furo[2,3-b]pyridine, and how do reaction conditions influence yield and purity?

The synthesis of this compound often involves cyclization or functionalization of preformed pyridine derivatives. A metal-free approach using mild conditions (e.g., acetic acid/HCl mixtures) enables efficient synthesis of substituted furopyridines with yields up to 91% . Alternative routes include Guareschi-type condensations of cyanoacetic acid esters with β-keto esters and amines, followed by acid-catalyzed cyclization . Critical factors include solvent choice (e.g., DMF for cyclization) and temperature control to avoid side reactions like furan ring-opening .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound derivatives?

UV-Vis and fluorescence spectroscopy are critical for studying solvatochromism and excited-state properties, particularly H-bonding effects on emission spectra. Computational DFT analyses can predict electronic transitions and pKa* values for protonated intermediates . NMR (¹H/¹³C) and X-ray crystallography are essential for confirming regiochemistry and substituent orientation, especially in complex fused-ring systems .

Q. How is this compound utilized as a pharmacophore in drug discovery?

This scaffold is a key intermediate in synthesizing kinase inhibitors (e.g., JAK3, BTK) and antimicrobial agents. Its chloromethyl group enables covalent binding to target proteins, while the fused pyridine-furan system enhances π-π stacking in hydrophobic enzyme pockets. For example, derivatives with IC50 <10 nM against BTK were developed via scaffold-hopping strategies .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of this compound, and how can they be addressed?

Regioselectivity is complicated by competing reactivity at the pyridine N-oxide, furan oxygen, and chloromethyl group. Metal-free C-H amination and borylation at the pyridine C4/C6 positions have been achieved using directing groups . However, fluorination and radical arylation show lower efficiency (<30% yield), necessitating catalyst optimization (e.g., Pd or Rh complexes) . Microwave-assisted SNAr reactions improve selectivity in fused-ring systems .

Q. How do structural modifications of this compound impact its biological activity, and what SAR trends are observed?

  • Chloromethyl position : Substitution at C3 enhances covalent binding to kinases (e.g., JAK3), while C5 modifications reduce off-target effects .
  • Furan ring : Introducing electron-withdrawing groups (e.g., nitro at C5) increases metabolic stability but may reduce solubility .
  • Pyridine substituents : Aryl groups at C2 improve potency against B-RAF V600E mutants (IC50 ~1 nM), as seen in FDA-approved anticancer analogs .

Q. What experimental and computational approaches resolve contradictions in reported activity data for furo[2,3-b]pyridine derivatives?

Discrepancies in IC50 values often stem from assay conditions (e.g., ATP concentration in kinase assays) or cellular models (e.g., RIN5F vs. HEK293 cells). Meta-analyses using standardized protocols (e.g., Eurofins Panlabs panels) and molecular docking to compare binding modes across studies can clarify SAR . For example, divergent COX-2 inhibition data were reconciled by correlating substituent electronegativity with hydrophobic pocket interactions .

Q. How can the furan ring’s stability be optimized under physiological conditions without compromising reactivity?

The furan moiety is prone to ring-opening under acidic or oxidative conditions. Strategies include:

  • Steric shielding : Bulky substituents (e.g., 3-trifluoromethylphenyl) reduce nucleophilic attack .
  • Prodrug design : Masking the chloromethyl group as a tert-butyl carbamate improves plasma stability .
  • Alternative cores : Replacing furan with thiophene (e.g., thieno[2,3-b]pyridine) enhances metabolic resistance but may alter target selectivity .

Methodological Tables

Q. Table 1: Synthetic Routes to this compound Derivatives

MethodConditionsYieldKey Reference
Metal-free cyclizationAcOH/HCl, 80°C, 12 h50–91%
Guareschi condensationβ-keto ester, DMF, reflux42–65%
Palladium catalysisPd(OAc)₂, K₂CO₃, DMF, 100°C70–85%

Q. Table 2: Biological Activity of Selected Derivatives

DerivativeTargetIC50/EC50Key SAR InsightReference
3n (BTK inhibitor)BTK kinase8.2 nMC3 chloromethyl critical
7-Ethyl-tricyclicHaemonchus contortus90% efficacy (in vivo)Furan ring essential
JAK3-5-carboxamideJAK33.7 nMPyridine C5 amide improves selectivity

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